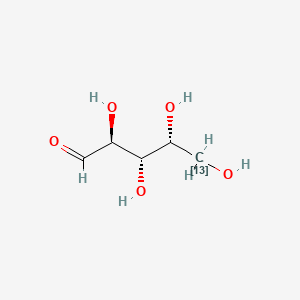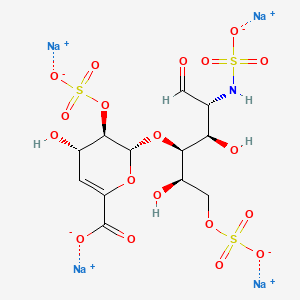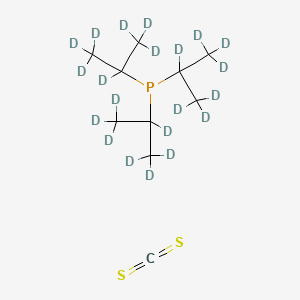
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is a deuterium-labeled compound, specifically a deuterated version of tri-iso-propyl-phosphine carbon disulfide complex. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 typically involves the deuteration of tri-iso-propyl-phosphine followed by its reaction with carbon disulfide. The deuteration process replaces hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterated solvents. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions can result in a variety of substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism, as deuterium substitution can alter the metabolic stability and half-life of pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts, particularly in the field of organophosphorus chemistry
Mecanismo De Acción
The mechanism of action of tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and reactivity, leading to altered pharmacokinetic and metabolic profiles. This can result in changes in the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Comparación Con Compuestos Similares
Similar Compounds
Tri-iso-propyl-phosphine carbon disulfide complex: The non-deuterated version of the compound.
Tri-iso-propyl-phosphine oxide: An oxidized form of the compound.
Tri-iso-propyl-phosphine hydride: A reduced form of the compound
Uniqueness
Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 is unique due to its deuterium labeling, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium can enhance the compound’s stability and alter its reactivity, making
Propiedades
Fórmula molecular |
C10H21PS2 |
|---|---|
Peso molecular |
257.5 g/mol |
InChI |
InChI=1S/C9H21P.CS2/c1-7(2)10(8(3)4)9(5)6;2-1-3/h7-9H,1-6H3;/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D; |
Clave InChI |
ROEXXGIFVMDCOF-QDOBEYKPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])P(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=S)=S |
SMILES canónico |
CC(C)P(C(C)C)C(C)C.C(=S)=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


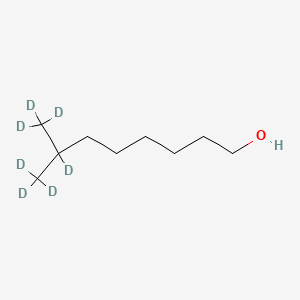

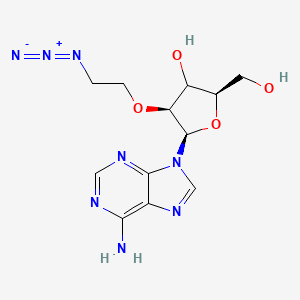

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

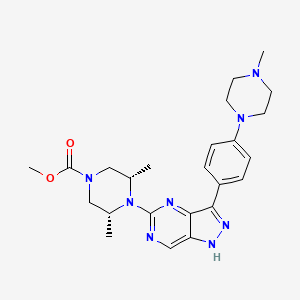

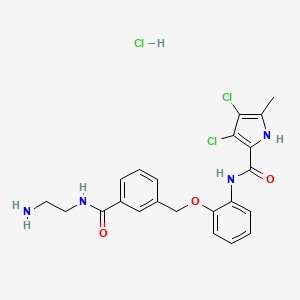

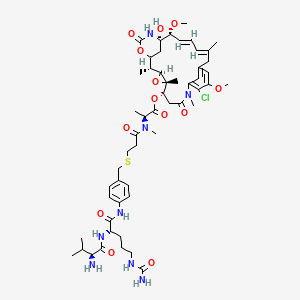
![[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
